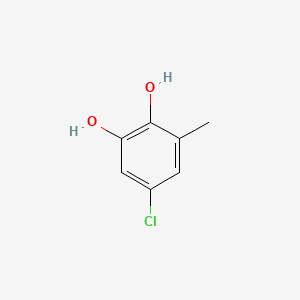

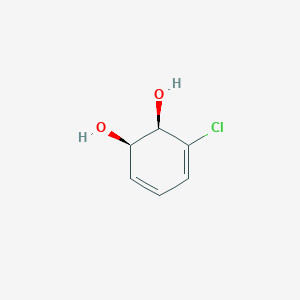

5-Chloro-3-methylcatechol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 5-Chloro-3-methylcatechol involves complex chemical processes including chlorination and aminisation, as demonstrated in the creation of chloro-phenyl compounds (Lu Jiu-fu et al., 2015). These processes underline the chemical versatility and the reactive nature of chloro and methyl groups attached to the catechol backbone.

Molecular Structure Analysis

The molecular structure of compounds akin to 5-Chloro-3-methylcatechol has been determined through various techniques such as X-ray diffraction. For example, the structure of chloro-phenyl derivatives has been characterized, showcasing the importance of molecular geometry in determining the physical and chemical properties of such compounds (Héctor Novoa de Armas et al., 2000).

Chemical Reactions and Properties

Chemical reactions involving 5-Chloro-3-methylcatechol derivatives include various bond formations and cleavages, facilitated by the chloro and methyl groups' reactivity. For instance, the synthesis of photosensitizers from related compounds through reactions like Alder reaction and selective oxidation illustrates the compound's reactive potential and its utility in chemical synthesis (Diao Jun-lin et al., 2011).

Physical Properties Analysis

The physical properties of 5-Chloro-3-methylcatechol and its derivatives, such as solubility, melting point, and crystalline structure, are critical for their application in various scientific fields. The crystalline structure, determined through techniques like X-ray crystallography, provides insight into the compound's stability and reactivity (Chao Wu et al., 2015).

Chemical Properties Analysis

The chemical properties of 5-Chloro-3-methylcatechol, including its reactivity with other compounds, potential for various chemical reactions, and the stability of its derivatives, are key areas of study. Investigations into the molecular structure, vibrational spectra, and chemical reactivity provide a comprehensive understanding of its behavior in chemical contexts (Y. Mary et al., 2014).

Wissenschaftliche Forschungsanwendungen

Toxicity Studies : 5-Chloro-3-methylcatechol has been studied for its toxicity in rats. This research aimed to relate histopathological changes in tissues to residue levels of the compound (Hattuia et al., 1979).

Metabolic Pathway Analysis : It has been identified as an intermediate in the oxidation of 4-chloro-2-methylphenoxyacetate by soil bacteria, suggesting its role in the biodegradation of certain herbicides (Gaunt & Evans, 1971).

Environmental Persistence Studies : The persistence of 5-Chloro-3-methylcatechol in soil has been examined, with findings indicating rapid degradation of the compound under certain conditions (Sattar, 1981).

Degradation of Chlorinated Compounds : Research on the degradation of chloromethylcatechols, including 5-Chloro-3-methylcatechol, provides insights into the biodegradation pathways of chlorinated aromatic compounds (Pollmann et al., 2005).

Electrochemical Studies : The electrooxidation of 4-methylcatechol, closely related to 5-Chloro-3-methylcatechol, has been studied for potential applications in organic synthesis (Nematollahi & Tammari, 2005).

Production of Methylcatechols : A study on the production of 3-methylcatechol, another structurally related compound, using Pseudomonas putida strains, highlights the biotechnological potential of these compounds (Hüsken et al., 2001).

Wirkmechanismus

Target of Action

5-Chloro-3-methylcatechol is a chlorocatechol, a type of compound that has been replaced by methyl and chlorine at positions 3 and 5 respectively

Mode of Action

It is known that chlorocatechols generally interact with their targets through their chlorine and hydroxyl groups .

Biochemical Pathways

Chlorocatechols are known to be involved in various degradation pathways of environmental pollutants .

Pharmacokinetics

The compound has a density of 14±01 g/cm³, a boiling point of 2794±350 °C at 760 mmHg, and a vapor pressure of 00±06 mmHg at 25°C . These properties may influence its bioavailability.

Result of Action

Chlorocatechols are known to have various biological effects, including toxicity to certain organisms .

Action Environment

The action of 5-Chloro-3-methylcatechol can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, given its specific boiling point and vapor pressure . Additionally, its role in the degradation of environmental pollutants suggests that it may interact with other chemicals in the environment .

Eigenschaften

IUPAC Name |

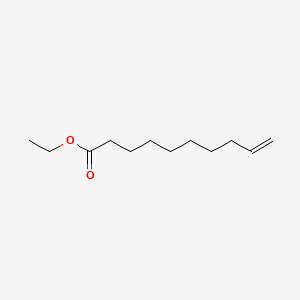

5-chloro-3-methylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c1-4-2-5(8)3-6(9)7(4)10/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMKYMVOIBWYAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185767 | |

| Record name | 5-Chloro-3-methylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-methylcatechol | |

CAS RN |

31934-88-0 | |

| Record name | 5-Chloro-3-methyl-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31934-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-methylcatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031934880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-3-methylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-3-methylbenzene-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the environmental significance of 5-chloro-3-methylcatechol?

A: 5-chloro-3-methylcatechol is a significant intermediate in the bacterial degradation pathway of certain herbicides like 4-chloro-2-methylphenoxyacetate (MCPA). [, , ] Understanding its metabolism helps us comprehend the biodegradation of such pollutants in the environment.

Q2: How is 5-chloro-3-methylcatechol metabolized by bacteria?

A: Research shows that a soil pseudomonad, Pseudomonas N.C.I.B. 9340, utilizes a multi-step pathway to degrade 5-chloro-3-methylcatechol. [, ] The process involves a ring-fission oxygenase, a lactonizing enzyme, and a delactonizing enzyme. This pathway converts 5-chloro-3-methylcatechol to cis,cis-γ-chloro-α-methylmuconate, then to γ-carboxymethylene-α-methyl-Δαβ-butenolide, and finally to γ-hydroxy-α-methylmuconate. [, ]

Q3: What are the necessary cofactors for the enzymes involved in 5-chloro-3-methylcatechol degradation?

A: Studies have identified specific cofactor requirements for optimal enzyme activity. The ring-fission oxygenase necessitates Fe2+ or Fe3+ and reduced glutathione. [, ] The lactonizing enzyme is stimulated by Mn2+, Mg2+, Co2+, and Fe2+. [, ] Interestingly, the delactonizing enzyme appears to function without a specific cofactor requirement. [, ]

Q4: Does the position of the chlorine atom influence the bacterial degradation of chloromethylcatechols?

A: Yes, research suggests that the position of the chlorine atom significantly affects the biodegradability of chloromethylcatechols. [] For example, while 5-chloro-3-methylcatechol undergoes efficient dehalogenation during bacterial metabolism, its isomer, 3-chloro-4-methylcatechol, forms metabolites like 5-chloro-4-methylmuconolactone and 2-chloro-3-methylmuconolactone, which are not easily dehalogenated. [] This difference highlights the importance of the chlorine atom's position in influencing the compound's susceptibility to bacterial degradation.

Q5: What makes 2-chlorotoluene degradation challenging for bacteria?

A: The degradation of 2-chlorotoluene poses a challenge due to the formation of specific chloromethylcatechol isomers during its metabolism. [] The presence of 3-chloro-4-methylcatechol, leading to the formation of recalcitrant metabolites, contributes to the difficulty in 2-chlorotoluene degradation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

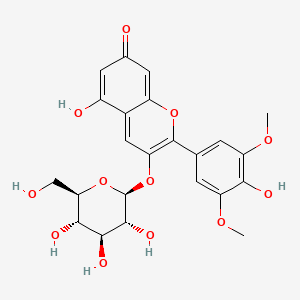

![1,5,9-Trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-10-one](/img/structure/B1196360.png)